N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-dimethyl-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-4-sulfonamide
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Overview
Description
N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-(4-ISOPROPYLPHENYL)-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by its unique structure, which includes both pyrazole and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-(4-ISOPROPYLPHENYL)-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step reactions starting from readily available precursors. One common approach involves the following steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through a [3+2] cycloaddition reaction of an alkyne with a hydrazine derivative.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Functionalization of the Pyrazole Ring: The final step involves the functionalization of the pyrazole ring with the desired substituents, such as the ethyl and isopropyl groups, through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly catalysts to improve yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-(4-ISOPROPYLPHENYL)-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Triethylamine, sodium hydroxide
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions
Amines: Formed through reduction reactions
Substituted Pyrazoles: Formed through nucleophilic substitution reactions
Scientific Research Applications
N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-(4-ISOPROPYLPHENYL)-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-(4-ISOPROPYLPHENYL)-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from catalyzing its reaction . The pyrazole ring can also interact with various biological receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N-(4-ISOPROPYLPHENYL)-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
- N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-(4-METHYLPHENYL)-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Uniqueness
N-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N-(4-ISOPROPYLPHENYL)-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethyl and isopropyl groups enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .
Properties
Molecular Formula |
C20H27N5O2S |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-1,3-dimethyl-N-(4-propan-2-ylphenyl)pyrazole-4-sulfonamide |
InChI |
InChI=1S/C20H27N5O2S/c1-6-24-12-11-18(22-24)13-25(19-9-7-17(8-10-19)15(2)3)28(26,27)20-14-23(5)21-16(20)4/h7-12,14-15H,6,13H2,1-5H3 |
InChI Key |
SBPRGXKYTFPYPU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CN(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CN(N=C3C)C |
Origin of Product |
United States |
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